1-Cyclohexyluracil
Overview
Description
1-Cyclohexyluracil is a modified nucleic acid base . It is a uracil derivative with a cyclohexyl group covalently bounded to the position, the same to which the sugar moiety is attached in the RNA structure .
Molecular Structure Analysis
The molecular formula of 1-Cyclohexyluracil is C10H14N2O2 . The structure includes a cyclohexyl group attached to a uracil base .
Chemical Reactions Analysis
Upon UV excitation at 267 nm, 1-Cyclohexyluracil populates the lowest-energy bright state, a 1 ππ* state, which has a lifetime of 120-270 fs, depending on the solvent . Two likely deactivation pathways can take place . The first one is the same relaxation mechanism observed for uracil, its canonical analogue, i.e., internal conversion to the ground state through an ethylenic-like conical intersection . The other route is the direct population transfer from the bright state to the triplet state via an intersystem crossing process involving the singlet-triplet crossing point .
Physical And Chemical Properties Analysis
1-Cyclohexyluracil has a molecular weight of 194.23 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area is 49 Ų .
Scientific Research Applications
Photophysical Deactivation Mechanisms
1-Cyclohexyluracil's photophysical relaxation mechanisms in vacuum and water environments have been explored using quantum chemical methods. The primary photophysical event involves the population of the S11(ππ*) bright state, with two potential deactivation pathways. One mimics the relaxation mechanism of uracil, involving internal conversion to the ground state, while the other involves a direct population transfer to the T23(nπ*) triplet state via an intersystem crossing process (Valverde, Araújo, & Borin, 2021).
Solvent-Dependent Photophysics
The solvent-dependent photophysics of 1-cyclohexyluracil were studied using femtosecond transient absorption spectroscopy. It was found that upon UV excitation, the (1)pipi* state population bifurcates, with a significant portion undergoing nonradiative decay to the electronic ground state and the rest branching to a singlet dark state. This phenomenon varies significantly based on the solvent used (Hare, Crespo-Hernández, & Kohler, 2006).
Hydrogen-Bonded Dimers
Research in deuterochloroform solutions demonstrated that 1-cyclohexyluracil forms hydrogen-bonded dimers with adenine derivatives. This hydrogen bonding was found to be significantly stronger when these molecules are mixed than when they interact with themselves (Hamlin, Lord, & Rich, 1965).
Formation and Characterization of Aggregates
The self-aggregation of 1-cyclohexyluracil (1CHU) in CDCl3 solutions was re-investigated, revealing two isomeric dimer structures. This research used RI-B3LYP/TZVP calculations and a conductorlike screening model for solvent effects in the ab initio calculations (Biemann, Häber, & Kleinermanns, 2009).
Base Pair Formation with Adenine Analogs
1-Cyclohexyluracil's association with 9-ethyladenine in chloroform was found to be much stronger than the self-association of either component. This study provided insights into the thermodynamics of base pair formation in solution (Binford & Holloway, 1968).
Triplet-State Population Dynamics
The excited-state dynamics of 1-cyclohexyluracil in nucleic acid monomers were examined, revealing that intersystem crossing to the triplet state occurs much faster than previously estimated. This research highlights the importance of these dynamics in understanding DNA and RNA photodamage (Brister & Crespo-Hernández, 2015).
Hydrogen Bonding with Amino Acid Side Chains
Studies on the hydrogen bonding association between nucleic acid bases, including 1-cyclohexyluracil, and amino acid side chains have provided insights into their interaction mechanisms. This research offers valuable information on the interaction of nucleic acids and proteins (Lancelot, 1977).
Future Directions
The photophysical relaxation mechanisms of 1-Cyclohexyluracil, in vacuum and water, were investigated by employing the Multi-State CASPT2 (MS-CASPT2, Multi-State Complete Active-Space Second-Order Perturbation Theory) quantum chemical method and Dunning’s cc-pVDZ basis sets . This research could pave the way for future studies on the photophysical properties of 1-Cyclohexyluracil and other similar compounds .
properties
IUPAC Name |
1-cyclohexylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKUUKGYSRJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221397 | |
Record name | 1-Cyclohexyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyluracil | |
CAS RN |
712-43-6 | |
Record name | 1-Cyclohexyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 712-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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